molecular formula C9H7N3O2 B2806475 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-28-8

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2806475
CAS No.: 183208-28-8
M. Wt: 189.174
InChI Key: JWGKSDIHBMBDEO-UHFFFAOYSA-N
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Description

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a nitroethenyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridine derivatives . Another approach involves the condensation of pyrrole derivatives with nitroethene under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitroethenyl group can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced nitro compounds, and various substituted pyrrolo[2,3-b]pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyridine and pyrrole rings with a nitroethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKSDIHBMBDEO-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=C[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2/C=C/[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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